N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIGMKIZMAKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and isoxazole rings. One common approach is to first synthesize the thiazole ring by reacting an appropriate thioamide with a halogenated compound. The isoxazole ring can be formed through a cyclization reaction involving hydroxylamine and a suitable precursor. Finally, the iodophenyl group is introduced through a halogenation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its iodophenyl group makes it useful in biological assays and imaging techniques.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole-Isoxazole Hybrids
Compound 25 () :
- Structure: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
- Comparison: Both compounds share a 3-methylisoxazole group. However, Compound 25 uses a methylthio linker to connect the isoxazole to a benzamide, whereas the target compound employs a direct carboxamide bond to the thiazole ring. The 4-iodophenyl group in the target compound contrasts with the 4-nitrophenyl group in Compound 25, suggesting differences in electronic effects (iodine vs.
Compound 45p () :
- Structure: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate.
- The carboxylate ester in 45p could serve as a precursor for carboxamide derivatives, suggesting a plausible synthesis route for the target compound via ester hydrolysis and subsequent coupling .
Thiazole-Carboxamide Derivatives
Compounds 4d–4i () :
- Structures: Examples include 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d).
- Comparison: These compounds feature a thiazole-2-yl carboxamide scaffold with diverse substituents (e.g., morpholinomethyl, pyridinyl).
Compound 4 () :
- Structure: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Comparison: This compound incorporates a triazole-pyrazole-thiazole hybrid. The absence of an isoxazole group distinguishes it from the target compound, but the presence of halogenated aryl groups (Cl, F) underscores the importance of halogen substituents in modulating bioactivity .
Substituent Effects on Bioactivity
- Iodophenyl vs. Chlorophenyl (): Compounds 13–16 in include 4-chlorophenyl-thiazol-2-yl derivatives.
- Methoxy vs. Iodo () : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide demonstrated cardioprotective activity. The electron-donating methoxy group contrasts with the electron-withdrawing iodine, suggesting divergent SAR trends in therapeutic applications .
Analytical Data
While specific data for the target compound are unavailable, analogs in and were characterized via:
- 1H/13C NMR : Used to confirm substituent positions and purity.
- HRMS : Validated molecular weights and fragmentation patterns.
- Melting Points : Ranged from 120–250°C for similar thiazole-carboxamides, suggesting moderate thermal stability .
Biological Activity
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring, an isoxazole moiety, and an iodophenyl group. Its molecular formula is , with a molecular weight of approximately 295.76 g/mol. The IUPAC name reflects its intricate structure, which is key to its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.76 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiazole and isoxazole derivatives can inhibit bacterial lipid biosynthesis, contributing to their antimicrobial efficacy. For instance, related compounds demonstrated IC50 values in the low micromolar range against various bacterial strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the modulation of Bcl-2 and p21WAF-1 expression levels. These findings suggest that the compound may promote both apoptosis and cell cycle arrest in cancer cell lines .
Acetylcholinesterase Inhibition
Compounds containing thiazole and isoxazole rings have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for Alzheimer's disease treatment. A study indicated that related compounds exhibited significant AChE inhibition with IC50 values in the low micromolar range, suggesting potential for cognitive enhancement therapies.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in lipid biosynthesis and cell proliferation.
- Induction of Apoptosis : It influences apoptotic pathways by modulating the expression of key proteins such as Bcl-2 and p21WAF-1.
- Interaction with Cellular Targets : The compound's unique structural features allow it to bind effectively to target proteins, enhancing its biological activity.
Study on Anticancer Activity
In a recent study evaluating the cytotoxic effects of various isoxazole derivatives, this compound was found to exhibit significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.9 to 4.5 µM . The study highlighted the compound's ability to induce apoptosis through specific signaling pathways.
Study on Acetylcholinesterase Inhibition
Another investigation focused on the AChE inhibitory activity of thiazole-containing compounds, where this compound displayed promising results with an IC50 value indicating strong inhibition potential. This suggests its applicability in developing treatments for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
